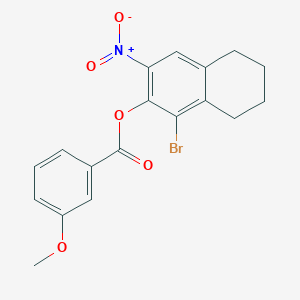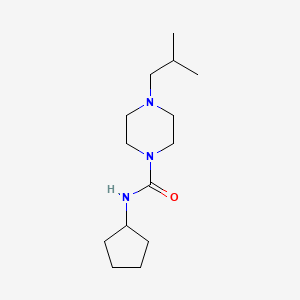![molecular formula C14H16N2O3S B4761277 1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Meldrum’s acid is a cyclic β-keto ester that was first synthesized by Meldrum in 1908. It is a white crystalline solid that is soluble in most organic solvents. The unique structure of Meldrum’s acid, with two carbonyl groups and a cyclic backbone, makes it a valuable reagent for various organic transformations.
Mecanismo De Acción
The mechanism of action of Meldrum’s acid in organic reactions involves the formation of an enolate intermediate, which can undergo various reactions, such as nucleophilic addition, aldol condensation, and Michael addition. The enolate intermediate can be formed by the deprotonation of the β-keto group of Meldrum’s acid in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Biochemical and physiological effects:
Meldrum’s acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anticonvulsant and sedative properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of Meldrum’s acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meldrum’s acid has several advantages as a synthetic reagent. It is readily available, inexpensive, and easy to handle. It can be used in a wide range of organic reactions, and the products can be easily purified by recrystallization. However, Meldrum’s acid has some limitations. It is sensitive to moisture and air, which can lead to the formation of side products. It is also prone to decomposition at high temperatures, which can affect the yield and purity of the products.
Direcciones Futuras
There are several future directions for the use of Meldrum’s acid in organic chemistry. One area of research is the development of new synthetic methods using Meldrum’s acid as a key reagent. Another area of research is the synthesis of new compounds with potential therapeutic applications, such as antiviral and anticancer agents. Finally, the development of new applications for Meldrum’s acid in materials science and nanotechnology is also an exciting area of research.
In conclusion, Meldrum’s acid is a versatile synthetic reagent that has been widely used in organic chemistry for various applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various compounds. Further studies are needed to investigate the potential therapeutic applications of Meldrum’s acid and to develop new synthetic methods and applications.
Aplicaciones Científicas De Investigación
Meldrum’s acid has been widely used in organic chemistry as a versatile building block for the synthesis of various compounds. It has been used in the synthesis of heterocyclic compounds, such as pyrimidines, pyrazoles, and indoles. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. In addition, Meldrum’s acid has been used as a reagent for the preparation of carboxylic acids, esters, and amides.
Propiedades
IUPAC Name |
(5Z)-1-butyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-4-7-16-13(18)11(12(17)15-14(16)19)8-10-6-5-9(2)20-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,19)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWXZUBFMBZZTC-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(S2)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(S2)C)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-butyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)





![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4761238.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)

![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)
![3-benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761289.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)